molecular formula C9H13Cl2N3 B1352333 1-(6-Chloropyridin-2-yl)piperazine hydrochloride CAS No. 95884-49-4

1-(6-Chloropyridin-2-yl)piperazine hydrochloride

Cat. No. B1352333
CAS RN: 95884-49-4
M. Wt: 234.12 g/mol
InChI Key: RUGNATCZWBPRAU-UHFFFAOYSA-N
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Description

“1-(6-Chloropyridin-2-yl)piperazine hydrochloride” is a chemical compound with the CAS Number: 95884-49-4 . It has a molecular weight of 234.13 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “1-(6-Chloropyridin-2-yl)piperazine hydrochloride”, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(6-chloro-2-pyridinyl)piperazine hydrochloride . The InChI code is 1S/C9H12ClN3.ClH/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2;1H .


Physical And Chemical Properties Analysis

This compound has a melting point of 282-284°C . It is a powder at room temperature .

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry

    • The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
    • The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
  • Analytical Chemistry

    • 1-(2-Pyridyl)piperazine may be employed as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC . It may also be employed as a reagent for the fluorometric determination of airborne diisocyanates .
  • Anti-tubercular Drug Development

    • A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
  • Proteomics Research

    • “1-(6-Chloropyridin-2-yl)piperazine hydrochloride” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions. This compound could be used in various experimental procedures, but the specific details would depend on the nature of the research .
  • Impurities in Pharmaceutical Products

    • “1-(6-Chloropyridin-2-yl)piperazine hydrochloride” could potentially be an impurity in pharmaceutical products . In pharmaceutical manufacturing, impurities are substances that are not the intended active pharmaceutical ingredients. They could arise from various sources such as raw materials, manufacturing processes, degradation, etc .
  • Anti-tubercular Agents

    • Pyrazinamide is an important first-line drug used in shortening TB therapy . In a study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
  • Chemical Synthesis

    • “1-(6-Chloropyridin-2-yl)piperazine hydrochloride” could potentially be used in chemical synthesis . In chemical synthesis, different chemicals are combined to create a new compound. The specific procedures would depend on the nature of the synthesis .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-(6-chloropyridin-2-yl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3.ClH/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGNATCZWBPRAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40242003
Record name Piperazine, 1-(6-chloro-2-pyridinyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40242003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridin-2-yl)piperazine hydrochloride

CAS RN

95884-49-4
Record name Piperazine, 1-(6-chloro-2-pyridinyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095884494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-(6-chloro-2-pyridinyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40242003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-chloropyridin-2-yl)piperazine hydrochloride
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